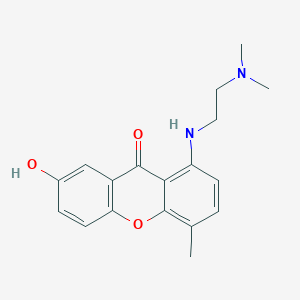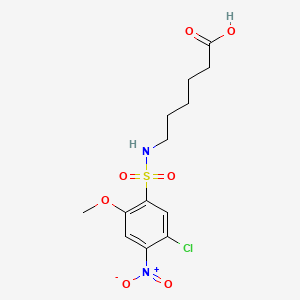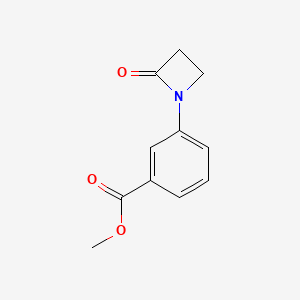
2-Methylnonane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylnonane-3,5-dione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonane-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Claisen condensation, where esters react in the presence of a strong base to form β-diketones. For instance, the reaction between methyl nonanoate and acetone in the presence of sodium ethoxide can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Methylnonane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diketone can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the nucleophile used.
科学的研究の応用
2-Methylnonane-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 2-Methylnonane-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The diketone groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methylnonane-2,4-dione: Another diketone with similar structural features but different positional isomers.
2,4-Nonanedione: Lacks the methyl group at the second position, leading to different chemical properties.
Uniqueness
2-Methylnonane-3,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it valuable for targeted research and industrial applications.
特性
CAS番号 |
88358-48-9 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
2-methylnonane-3,5-dione |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-9(11)7-10(12)8(2)3/h8H,4-7H2,1-3H3 |
InChIキー |
YMTUFCRTXIPJPG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)CC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



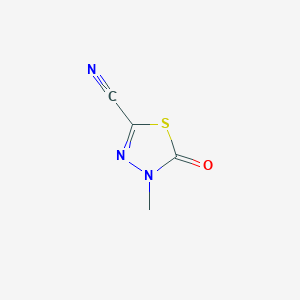
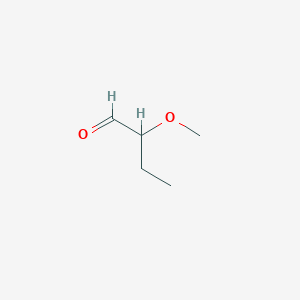
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
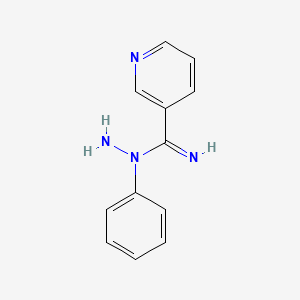
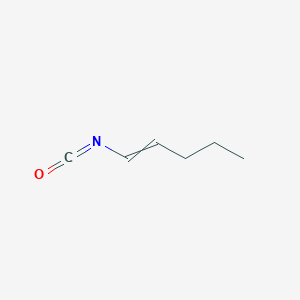
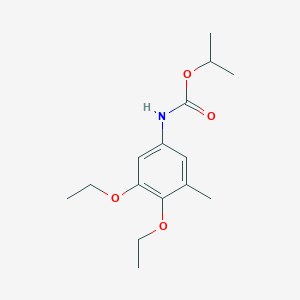

![N-[1,1'-Biphenyl]-3-yl-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B14401679.png)
![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
